Cas no 2227841-95-2 ((1S)-2-amino-1-(furan-3-yl)ethan-1-ol)
(1S)-2-amino-1-(furan-3-yl)ethan-1-ol Chemical and Physical Properties
Names and Identifiers
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- (1S)-2-amino-1-(furan-3-yl)ethan-1-ol
- EN300-1833018
- 2227841-95-2
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- Inchi: 1S/C6H9NO2/c7-3-6(8)5-1-2-9-4-5/h1-2,4,6,8H,3,7H2/t6-/m1/s1
- InChI Key: AKMQTTJUDZQMDN-ZCFIWIBFSA-N
- SMILES: O[C@H](CN)C1=COC=C1
Computed Properties
- Exact Mass: 127.063328530g/mol
- Monoisotopic Mass: 127.063328530g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 9
- Rotatable Bond Count: 2
- Complexity: 87.1
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.8
- Topological Polar Surface Area: 59.4Ų
(1S)-2-amino-1-(furan-3-yl)ethan-1-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1833018-0.05g |
(1S)-2-amino-1-(furan-3-yl)ethan-1-ol |
2227841-95-2 | 0.05g |
$1560.0 | 2023-09-19 | ||
| Enamine | EN300-1833018-0.1g |
(1S)-2-amino-1-(furan-3-yl)ethan-1-ol |
2227841-95-2 | 0.1g |
$1635.0 | 2023-09-19 | ||
| Enamine | EN300-1833018-0.25g |
(1S)-2-amino-1-(furan-3-yl)ethan-1-ol |
2227841-95-2 | 0.25g |
$1708.0 | 2023-09-19 | ||
| Enamine | EN300-1833018-0.5g |
(1S)-2-amino-1-(furan-3-yl)ethan-1-ol |
2227841-95-2 | 0.5g |
$1783.0 | 2023-09-19 | ||
| Enamine | EN300-1833018-1.0g |
(1S)-2-amino-1-(furan-3-yl)ethan-1-ol |
2227841-95-2 | 1g |
$1857.0 | 2023-06-01 | ||
| Enamine | EN300-1833018-2.5g |
(1S)-2-amino-1-(furan-3-yl)ethan-1-ol |
2227841-95-2 | 2.5g |
$3641.0 | 2023-09-19 | ||
| Enamine | EN300-1833018-5.0g |
(1S)-2-amino-1-(furan-3-yl)ethan-1-ol |
2227841-95-2 | 5g |
$5387.0 | 2023-06-01 | ||
| Enamine | EN300-1833018-10.0g |
(1S)-2-amino-1-(furan-3-yl)ethan-1-ol |
2227841-95-2 | 10g |
$7988.0 | 2023-06-01 | ||
| Enamine | EN300-1833018-1g |
(1S)-2-amino-1-(furan-3-yl)ethan-1-ol |
2227841-95-2 | 1g |
$1857.0 | 2023-09-19 | ||
| Enamine | EN300-1833018-5g |
(1S)-2-amino-1-(furan-3-yl)ethan-1-ol |
2227841-95-2 | 5g |
$5387.0 | 2023-09-19 |
(1S)-2-amino-1-(furan-3-yl)ethan-1-ol Related Literature
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Chen-Yu Chien,Sheng-Sheng Yu Chem. Commun., 2020,56, 11949-11952
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M. Zeiger,N. Jäckel,P. Strubel,L. Borchardt,R. Reinhold,W. Nickel,J. Eckert,V. Presser,S. Kaskel J. Mater. Chem. A, 2015,3, 17983-17990
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3. Fe3O4/Au/Fe3O4 nanoflowers exhibiting tunable saturation magnetization and enhanced bioconjugationFeng Shi,Kunping Yan,Mingli Peng,Xiao Cheng,Yanling Luo,Xuemei Chen,V. A. L. Roy,Zuankai Wang Nanoscale, 2012,4, 747-751
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Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
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Thi Thu Tram Nguyen,Thanh Binh Nguyen Org. Biomol. Chem., 2021,19, 6015-6020
Additional information on (1S)-2-amino-1-(furan-3-yl)ethan-1-ol
Introduction to (1S)-2-amino-1-(furan-3-yl)ethan-1-ol (CAS No. 2227841-95-2)
(1S)-2-amino-1-(furan-3-yl)ethan-1-ol, with the CAS number 2227841-95-2, is a significant compound in the field of pharmaceutical chemistry and biochemistry. This chiral alcohol derivative has garnered attention due to its unique structural properties and potential applications in drug development. The compound features a stereogenic center at the (1S) configuration, which is crucial for its biological activity and interaction with biological targets.
The molecular structure of (1S)-2-amino-1-(furan-3-yl)ethan-1-ol consists of an ethanol backbone substituted with a furan ring at the 1-position and an amino group at the 2-position. This configuration imparts specific electronic and steric properties, making it a valuable scaffold for designing novel bioactive molecules. The furan moiety, in particular, is known for its ability to enhance binding affinity and selectivity in protein-ligand interactions, which is a critical factor in drug design.
In recent years, there has been a growing interest in the development of chiral drugs due to their improved efficacy and reduced side effects compared to their racemic counterparts. The enantiomeric purity of (1S)-2-amino-1-(furan-3-yl)ethan-1-ol is essential for its pharmacological activity, and advancements in synthetic methodologies have enabled the production of high-purity enantiomers with greater ease. This has opened up new avenues for research in medicinal chemistry.
One of the most compelling aspects of (1S)-2-amino-1-(furan-3-yl)ethan-1-ol is its potential as a building block for more complex pharmacophores. Researchers have leveraged its structural features to develop novel compounds with therapeutic potential in various disease areas, including oncology, neurology, and inflammation. The furan ring, in particular, has been shown to interact with specific biological targets, such as enzymes and receptors, thereby modulating physiological processes.
The synthesis of (1S)-2-amino-1-(furan-3-yl)ethan-1-ol involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and enantiomeric purity. Recent advances in catalytic asymmetric synthesis have provided more efficient routes to this compound, reducing the need for harsh reagents and minimizing environmental impact. These innovations align with the broader trend toward green chemistry principles in pharmaceutical manufacturing.
From a biological perspective, the amino group in (1S)-2-amino-1-(furan-3-yl)ethan-1-ol offers multiple functionalization possibilities, allowing chemists to tailor the molecule for specific biological activities. This flexibility has been exploited in the design of peptidomimetics and other bioactive molecules that mimic natural biomolecules but with improved stability and bioavailability. Such derivatives are particularly valuable in drug discovery efforts aimed at targeting complex diseases.
The pharmacokinetic properties of (1S)-2-amino-1-(furan-3-yl)ethan-1-ol are also of great interest. Studies have shown that modifications to its structure can significantly influence its absorption, distribution, metabolism, and excretion (ADME) profiles. By optimizing these parameters, researchers can develop drugs that are more effective and better tolerated by patients. This underscores the importance of understanding the relationship between molecular structure and biological activity.
In conclusion, (1S)-2-amino-1-(furan-3-yloleanol) (CAS No. 2227841952) represents a promising compound in pharmaceutical research due to its unique structural features and potential applications. Its chiral center, furan ring, and amino group provide a versatile scaffold for designing novel bioactive molecules with therapeutic implications. As synthetic methodologies continue to evolve, the accessibility of high-purity enantiomers will further drive innovation in drug development. The ongoing research into this compound highlights its significance as a key player in modern medicinal chemistry.
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